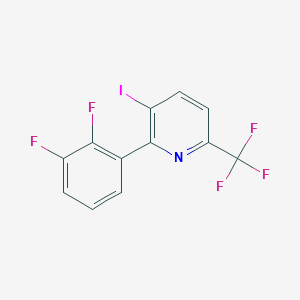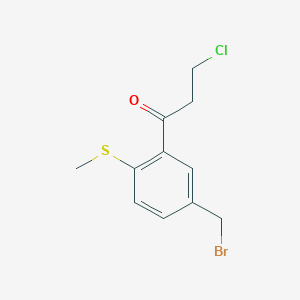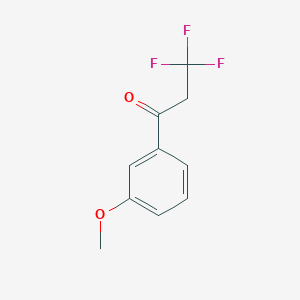
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
- 3,3,3-Trifluoro-1-phenylpropan-1-one
- 2’-Trifluoromethylacetophenone
Uniqueness
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
LJDWIMORXWXHMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


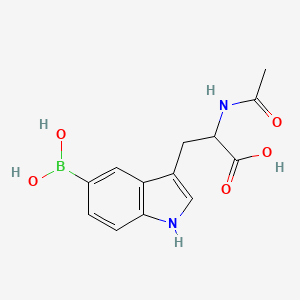
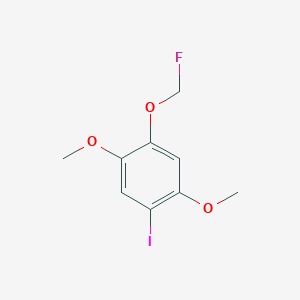
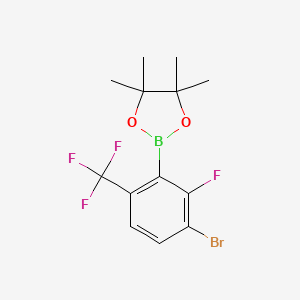

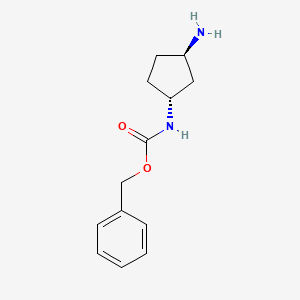
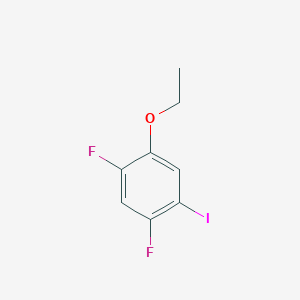

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
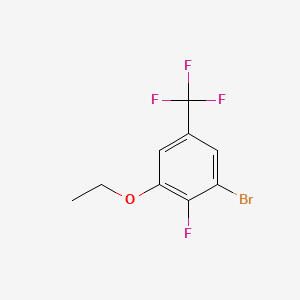
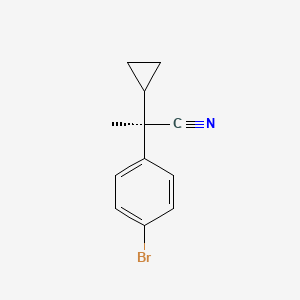
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)

